3-(Tert-butylamino)-1-(cyclohexen-1-yl)propan-1-one;hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butylamino)-1-(cyclohexen-1-yl)propan-1-one;hydrochloride typically involves the following steps:
Formation of the Cyclohexene Ring: This can be achieved through the hydrogenation of benzene or other aromatic compounds.
Introduction of the Tert-butylamino Group: This step involves the reaction of tert-butylamine with an appropriate precursor, often through nucleophilic substitution.
Formation of the Propanone Moiety: This can be done through the oxidation of a secondary alcohol or the reaction of a Grignard reagent with an ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(Tert-butylamino)-1-(cyclohexen-1-yl)propan-1-one;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacological agent.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-(Tert-butylamino)-1-(cyclohexen-1-yl)propan-1-one;hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
3-(Tert-butylamino)-1-(cyclohexyl)propan-1-one: Similar structure but lacks the double bond in the cyclohexene ring.
3-(Tert-butylamino)-1-(phenyl)propan-1-one: Contains a phenyl ring instead of a cyclohexene ring.
3-(Tert-butylamino)-1-(cyclopentyl)propan-1-one: Features a cyclopentyl ring instead of a cyclohexene ring.
Uniqueness
The presence of the cyclohexene ring in 3-(Tert-butylamino)-1-(cyclohexen-1-yl)propan-1-one;hydrochloride imparts unique chemical properties, such as increased reactivity and potential for forming specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for specific applications.
Properties
IUPAC Name |
3-(tert-butylamino)-1-(cyclohexen-1-yl)propan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO.ClH/c1-13(2,3)14-10-9-12(15)11-7-5-4-6-8-11;/h7,14H,4-6,8-10H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDVDRZDZQCKCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCC(=O)C1=CCCCC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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